2-(2-Methoxyphenyl)-4-methyloxazol-5(4H)-one

Herbicidal activity oxazolone derivatives pre‑emergent inhibition

Researchers screening oxazolone libraries often encounter inconsistent bioactivity from positional isomers, wasting resources on false hits. 2-(2-Methoxyphenyl)-4-methyloxazol-5(4H)-one eliminates this uncertainty with defined herbicidal activity (IC50 61.88 µg/mL against Raphanus sativus). • 8-12% lower IC50 than 4-methoxy or 4-nitro analogs enables rational mixture design for broad-spectrum weed control. • Single-step Erlenmeyer synthesis reduces custom synthesis lead time vs. multi-step oxazolone analogs. • Identical exact mass to positional isomers makes it an essential reference standard for LC-MS/GC-MS method development.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12884448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-4-methyloxazol-5(4H)-one
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(=N1)C2=CC=CC=C2OC
InChIInChI=1S/C11H11NO3/c1-7-11(13)15-10(12-7)8-5-3-4-6-9(8)14-2/h3-7H,1-2H3
InChIKeyPXXMATOGMZAFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-4-methyloxazol-5(4H)-one: Procurement-Relevant Identity and Physicochemical Baseline


2-(2-Methoxyphenyl)-4-methyloxazol-5(4H)-one (CAS 214709-03-2) is a 2,4-disubstituted oxazol-5(4H)-one (azlactone) heterocycle with the molecular formula C₁₁H₁₁NO₃ and an exact mass of 205.0739 g mol⁻¹ [1]. The compound bears a 2-methoxyphenyl group at the 2-position and a methyl substituent at the 4-position of the oxazolone ring, distinguishing it from the more common 4-arylidene-substituted oxazolones [2]. This saturated oxazolone scaffold is employed as a synthetic intermediate for amino acid derivatives and heterocyclic elaboration, and recent evidence positions appropriately substituted analogs as herbicidal leads acting through enzyme inhibition in plant systems [3].

Why Generic Substitution of 2-(2-Methoxyphenyl)-4-methyloxazol-5(4H)-one with In-Class Oxazolones Is Not Straightforward


Oxazol-5(4H)-ones are not a uniform commodity; the nature and position of the aryl substituent at C‑2 and the saturation at C‑4 profoundly modulate both chemical reactivity and biological target engagement [1]. In herbicidal screening, a simple change from a hydrogen to a methoxy or nitro substituent on the aryl ring shifted the IC₅₀ for Raphanus sativus pre‑emergent inhibition by as much as 13 %, demonstrating that even single‑atom changes produce measurable activity cliffs [2]. Consequently, procurement cannot rely on “oxazolone‑class” equivalence—only the specific 2‑(2‑methoxyphenyl)‑4‑methyl substitution pattern guarantees the properties documented below.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-4-methyloxazol-5(4H)-one vs. Structural Analogs


Pre‑Emergent Herbicidal IC₅₀ Advantage Over 4‑Methoxy and 4‑Nitro Analogs

In a standardized Raphanus sativus seed germination assay, an oxazolone derivative bearing the 2‑(2‑methoxyphenyl)‑4‑methyl substitution pattern displayed an IC₅₀ of 61.88 ± 4.71 µg mL⁻¹, which is 8.0 % more potent than its 4‑methoxy analog (IC₅₀ = 67.29 ± 4.71 µg mL⁻¹) and 11.6 % more potent than its 4‑nitro analog (IC₅₀ = 70.03 ± 4.71 µg mL⁻¹) [1]. The higher potency was attributed to enhanced enzyme inhibition linked to the 2‑methoxyphenyl electronic and steric profile.

Herbicidal activity oxazolone derivatives pre‑emergent inhibition

Benchmarking Against the Commercial Herbicide Pendimethalin

The same study directly compared the 2‑(2‑methoxyphenyl)‑4‑methyl oxazolone derivative with the commercial dinitroaniline herbicide pendimethalin. While the oxazolone was less potent than pendimethalin under identical assay conditions, the difference provides a quantitative efficacy gap that guides formulation and combination strategies [1].

Herbicide benchmark pendimethalin oxazolone efficacy

Physicochemical Distinction: Absence of Hydrogen‑Bond Donors vs. Common 4‑Arylidene Oxazolones

Computed properties indicate that 2‑(2‑methoxyphenyl)‑4‑methyloxazol-5(4H)-one has zero hydrogen‑bond donors (HBD = 0) and four hydrogen‑bond acceptors (HBA = 4), a profile that contrasts with many 4‑arylidene‑substituted oxazolones which may bear phenolic –OH groups [1]. The absence of HBDs reduces the compound’s propensity for strong crystal packing interactions, potentially improving solubility in aprotic formulation solvents relative to HBD‑containing analogs [2].

Physicochemical properties hydrogen‑bond donors drug‑likeness

Electronic Differentiation via 2‑Methoxy Substitution: Computed Exact Mass vs. Unsubstituted and 4‑Methoxy Isomers

The exact monoisotopic mass of 2‑(2‑methoxyphenyl)‑4‑methyloxazol-5(4H)-one is 205.0739 g mol⁻¹ [1]. Its constitutional isomer, 2‑(4‑methoxyphenyl)‑4‑methyloxazol-5(4H)-one (CAS 85380-77-4), shares the same molecular formula and thus the same exact mass, making LC‑MS differentiation reliant on retention time or fragmentation patterns rather than mass alone [2]. This underscores the necessity of specifying the 2‑methoxy substitution when ordering or referencing analytical standards.

Exact mass isomer differentiation mass spectrometry

In Silico Herbicide‑Likeness and Toxicity Profile Supporting Lead Selection

In silico evaluation using PROTOX‑II and SwissADME indicated that the oxazolone derivative with the 2‑methoxyphenyl substitution exhibited a favorable herbicide‑likeness profile and acceptable predicted toxicity compared to its –nitro and –methoxy counterparts [1]. While quantitative prediction scores are not fully detailed in the abstract, the qualitative ranking places the 2‑methoxy derivative ahead of the nitro analog for early‑stage agrochemical lead progression.

In silico ADME herbicide‑likeness toxicity prediction

Synthetic Tractability and Availability as a Non‑Commercial Building Block

Unlike broadly commercialized 4‑arylidene oxazolones, 2‑(2‑methoxyphenyl)‑4‑methyloxazol-5(4H)-one is not listed as an off‑the‑shelf catalog item by major laboratory suppliers (as of early 2026). It is accessible via a one‑step Erlenmeyer‑type condensation of 2‑methoxybenzoyl chloride with alanine derivatives or through cyclization of N‑(2‑methoxybenzoyl)alanine [1]. The synthetic route is operationally simpler than that of many 4,4‑disubstituted or spiro‑fused oxazolone analogs, reducing lead time for custom synthesis orders [2].

Synthetic accessibility building block custom synthesis

Preferred Application Scenarios for 2-(2-Methoxyphenyl)-4-methyloxazol-5(4H)-one Based on Verified Differentiation


Agrochemical Lead Optimization Requiring Pre‑Emergent Herbicidal Activity

Teams developing bleaching or pre‑emergent herbicides should select this oxazolone as a core scaffold over its 4‑methoxy or 4‑nitro analogs, given its 8–12 % lower IC₅₀ in Raphanus sativus germination assays and its superior in silico herbicide‑likeness ranking [1]. The pendimethalin‑referenced efficacy gap enables rational mixture design for broad‑spectrum weed control.

Analytical Method Development and Reference Standard Qualification

Because the 2‑methoxy and 4‑methoxy positional isomers share an identical exact mass (205.0739 g mol⁻¹), this compound serves as a critical reference standard for developing LC‑MS or GC‑MS methods that must resolve constitutional isomers by retention time or fragmentation spectra [2][3].

Custom Synthesis Programs for Heterocyclic Building Blocks

Medicinal chemistry groups seeking a saturated oxazolone intermediate with zero hydrogen‑bond donors for incorporation into CNS‑ or agrochemical‑oriented libraries benefit from the compound’s single‑step Erlenmeyer synthesis, which reduces custom synthesis lead time and cost relative to multi‑step oxazolone analogs [4][5].

Computational Chemistry and QSAR Model Training Sets

The quantitative IC₅₀ data point (61.88 µg mL⁻¹) and comparative activity cliffs versus methoxy and nitro analogs provide a well‑characterized data triplet for training or validating QSAR models aimed at predicting oxazolone herbicidal activity or enzyme inhibition [1].

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